molecular formula C7H10N2O2S B069198 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 162651-09-4

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B069198
CAS No.: 162651-09-4
M. Wt: 186.23 g/mol
InChI Key: IKCWFYCMZBNCKA-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 4-methyl-1,3-thiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Thiazole derivatives with different substituents.

Scientific Research Applications

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes or receptors, altering their activity. This interaction can lead to the inhibition of enzyme function or modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

    Thiazole: A basic structure similar to 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid but without the ethylamino and carboxylic acid groups.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring, offering different chemical properties and biological activities.

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for metabolic processes.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its ethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCWFYCMZBNCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360613
Record name 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162651-09-4
Record name 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162651-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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